molecular formula C12H23N3O3 B1457157 Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 1824068-84-9

Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate

Cat. No. B1457157
M. Wt: 257.33 g/mol
InChI Key: KYUNTJOORHDUFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate is a chemical compound with the CAS Number: 1824068-84-9 . It has a molecular weight of 257.33 and its IUPAC name is tert-butyl 3- (3-methylureido)piperidine-1-carboxylate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 257.33 . The InChI code for this compound is 1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16) , which provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Cyclic Amino Acid Esters : This compound has been synthesized as part of a study focusing on cyclic amino acid esters. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from a related ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, showcasing the compound's utility in synthesizing complex structures via intramolecular lactonization reactions. The study highlighted the synthesis process, characterization, and crystal structure determination, showcasing the compound's relevance in molecular structure analysis (Moriguchi et al., 2014).

Intermediate for Biologically Active Compounds

  • Key Intermediate for Vandetanib : The compound has been used as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, through a series of reactions starting from piperidin-4-ylmethanol. This underscores its importance in the pharmaceutical industry for the development of cancer therapies (Wang et al., 2015).

Development of Novel Synthetic Methods

  • Innovative Synthesis Approaches : Research has focused on developing new methods for synthesizing this compound and its derivatives. For instance, studies on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlight innovative approaches to synthesize intermediates for biologically active compounds like crizotinib, demonstrating the compound’s versatility in synthetic chemistry (Kong et al., 2016).

Application in Asymmetric Synthesis

  • Asymmetric Synthesis of Nociceptin Antagonists : The compound has been utilized in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists. This highlights its role in the synthesis of complex molecular architectures required for targeting specific biological receptors (Jona et al., 2009).

Enantioselective Synthesis and Biological Activities

  • Enantioselective Synthesis for Biological Studies : Research has also explored the enantioselective synthesis of derivatives from this compound for biological studies, demonstrating its utility in the creation of bioactive molecules with potential therapeutic applications (Marin et al., 2004).

properties

IUPAC Name

tert-butyl 3-(methylcarbamoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUNTJOORHDUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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